molecular formula C16H18O5 B2908883 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 56122-34-0

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B2908883
CAS No.: 56122-34-0
M. Wt: 290.315
InChI Key: KQUCJPUVVALEHP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a complex organic compound characterized by its unique molecular structure, which includes hydroxyl and methoxy functional groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenol in the presence of a strong base, followed by a series of reduction and protection steps to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles like halides or amines, along with suitable solvents and catalysts.

Major Products Formed:

  • Oxidation can yield hydroxybenzaldehyde or benzoic acid derivatives.

  • Reduction can produce dihydroxy or trihydroxy derivatives.

  • Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Molecular Targets and Pathways:

  • The compound may interact with enzymes involved in oxidative stress and inflammation.

  • It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is unique due to its specific structural features and functional groups. Similar compounds include:

  • 1-(4-Hydroxyphenyl)ethanone (Piceol): A phenolic compound with similar hydroxyl group positioning.

  • 2-(2-Methoxyphenoxy)ethanol: A compound with a methoxy group attached to an ethylene backbone.

  • 3,4-Dihydroxyphenylacetic acid: A compound with hydroxyl groups on adjacent carbon atoms.

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-20-13-4-2-3-5-14(13)21-15(10-17)16(19)11-6-8-12(18)9-7-11/h2-9,15-19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCJPUVVALEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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